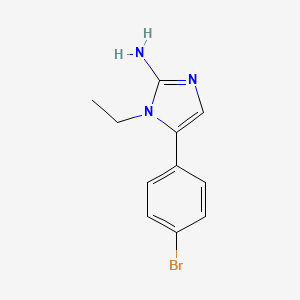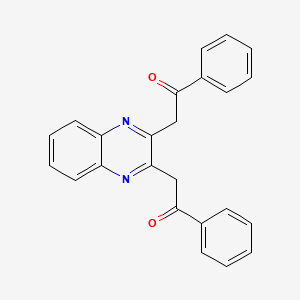![molecular formula C18H27BrN2O2 B12446067 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine CAS No. 887590-90-1](/img/structure/B12446067.png)
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a 3-bromo-phenyl group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Attachment of the 3-Bromo-Phenyl Group:
Final Assembly: The final step involves the coupling of the pyrrolidine ring with the 3-bromo-phenyl group through an ethylamino linker.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the 3-bromo-phenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine: This compound has a similar structure but with a bromine atom at the 4-position of the phenyl ring.
1-Boc-3-([2-(3-chloro-phenyl)-ethylamino]-methyl)-pyrrolidine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
1-Boc-3-([2-(3-methyl-phenyl)-ethylamino]-methyl)-pyrrolidine: This compound has a methyl group instead of a bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and applications.
Properties
CAS No. |
887590-90-1 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(13-21)12-20-9-7-14-5-4-6-16(19)11-14/h4-6,11,15,20H,7-10,12-13H2,1-3H3 |
InChI Key |
LFLCLGISMPCQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


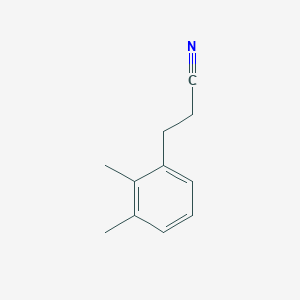
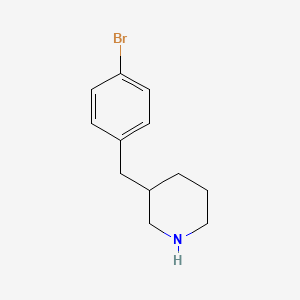
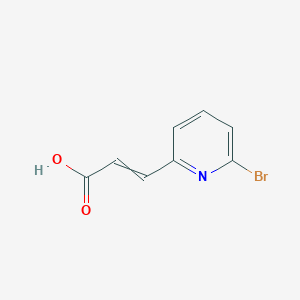
![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
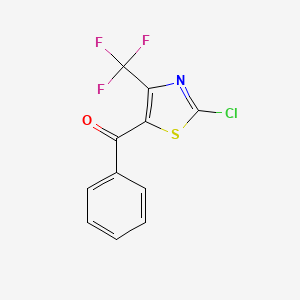
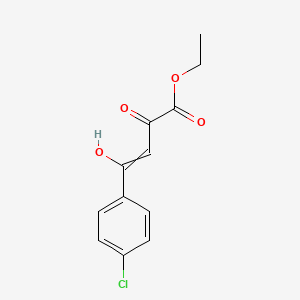
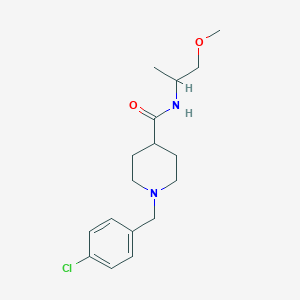

![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
